Cas no 494753-69-4 (Ginsenoside Rk1)

Ginsenoside Rk1 structure
Ginsenoside Rk1 structure
Nome do Produto:Ginsenoside Rk1
N.o CAS:494753-69-4
MF:C42H70O12
MW:766.99801492691
CID:1123985
PubChem ID:329756264

Ginsenoside Rk1 Propriedades químicas e físicas

Nomes e Identificadores

    • Ginsenoside RK1
    • 3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside
    • GINSENOSIDE RK2
    • (3β, 12β)-12-Hydroxydammara-20,24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
    • 3beta,12beta-Dihydroxydammar-20(21),24-diene-3-O-beta-D-glucopyranosyl(1→2)-beta-D-glucopyranoside
    • PAN 30
    • 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5S,8R,9R,10R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-
    • 494753-69-4
    • AKOS030530159
    • CS-0022786
    • Gisenoside Rk1
    • SCHEMBL20904220
    • AC-34688
    • Ginsenoside Rk1 (Rk1:Rz1=5:2)
    • CCG-270453
    • s9210
    • HY-N2515
    • MS-31383
    • b-D-Glucopyranoside, (3b,12b)-12-hydroxydammara-20,24-dien-3-yl2-O-b-D-glucopyranosyl-
    • CHEMBL251235
    • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • (+)-Ginsenoside Rk1
    • 1ST40338
    • (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-(6-METHYLHEPTA-1,5-DIEN-2-YL)-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
    • Ginsenoside Rk1(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Gisenoside Rk1
    • Ginsenoside Rk1
    • MDL: MFCD28124355
    • Inchi: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23?,24?,25?,26?,27-,28-,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,40+,41-,42-/m1/s1
    • Chave InChI: KWDWBAISZWOAHD-VHVJWDCNSA-N
    • SMILES: O([H])C1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])[C@]21[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]

Propriedades Computadas

  • Massa Exacta: 766.486728g/mol
  • Carga de Superfície: 0
  • XLogP3: 5.4
  • Contagem de dadores de ligações de hidrogénio: 8
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Ligações Rotativas: 10
  • Massa monoisotópica: 766.486728g/mol
  • Massa monoisotópica: 766.486728g/mol
  • Superfície polar topológica: 199Ų
  • Contagem de Átomos Pesados: 54
  • Complexidade: 1370
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 19
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 767.0

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (1.4E-4 g/L) (25 ºC),
  • PSA: 198.76000
  • LogP: 2.95420

Ginsenoside Rk1 Informações de segurança

  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • Condição de armazenamento:2-8°C

Ginsenoside Rk1 Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TargetMol Chemicals
T4S1499-1 mL * 10 mM (in DMSO)
Ginsenoside Rk1
494753-69-4 99.13%
1 mL * 10 mM (in DMSO)
¥ 1610 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G94410-20mg
3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside
494753-69-4 ,HPLC≥98%
20mg
¥2378.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1499-5 mg
Ginsenoside Rk1
494753-69-4 99.13%
5mg
¥1100.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4S1499-10 mg
Ginsenoside Rk1
494753-69-4 99.13%
10mg
¥1850.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G94410-10mg
3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside
494753-69-4 ,HPLC≥98%
10mg
¥1408.0 2023-09-07
ChemFaces
CFN92644-20mg
Ginsenoside Rk1
494753-69-4 >=98%
20mg
$188 2021-07-22
ChromaDex Standards
ASB-00007246-005-5mg
GINSENOSIDE Rk1
494753-69-4
5mg
$598.00 2023-10-25
PhytoLab
85740-50mg
Ginsenoside Rk1
494753-69-4 ≥ 85.0 %
50mg
€1278 2023-10-25
TargetMol Chemicals
T4S1499-20mg
Ginsenoside Rk1
494753-69-4 99.13%
20mg
¥ 2830 2024-07-20
TargetMol Chemicals
T4S1499-5 mg
Ginsenoside Rk1
494753-69-4 99.13%
5mg
¥ 1,100 2023-07-11
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:494753-69-4)Ginsenoside Rk1
A934975
Pureza:99%
Quantidade:10mg
Preço ($):318.0